molecular formula C12H8Cl2N2O B1619819 2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide CAS No. 56149-31-6

2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide

Cat. No. B1619819
CAS RN: 56149-31-6
M. Wt: 267.11 g/mol
InChI Key: FBUKKWOCTWFCGO-UHFFFAOYSA-N
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Description

2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C12H8Cl2N2O and its molecular weight is 267.11 g/mol. The purity is usually 95%.
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properties

CAS RN

56149-31-6

Product Name

2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide

Molecular Formula

C12H8Cl2N2O

Molecular Weight

267.11 g/mol

IUPAC Name

2-chloro-N-(4-chlorophenyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H8Cl2N2O/c13-8-3-5-9(6-4-8)16-12(17)10-2-1-7-15-11(10)14/h1-7H,(H,16,17)

InChI Key

FBUKKWOCTWFCGO-UHFFFAOYSA-N

SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Chloronicotinoyl chloride (4.0 g, 23 mmol) was added to a solution of 4-chloroaniline (3.2 g, 25 mmol) and N,N-diisopropylethylamine (7.7 mL, 46 mmol) in tetrahydrofuran (40 mL), and then the mixture was stirred at room temperature for 3 hours. Ethyl acetate (150 mL) was added to the reaction mixture, and the ethyl acetate layer was washed with a saturated aqueous sodium hydrogencarbonate solution (100 mL) twice and brine (100 mL) twice. The ethyl acetate layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure, and the precipitated solid was filtered off. The solid was washed with diethyl ether:ethyl acetate (3:1), and then dried under reduced pressure to give 4.2 g of the title reference compound as a white solid. (Yield 82%)
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of nicotinoyl chloride (0.500 g, 2.84 mmol) in 15 mL of 1,2-dichloroethane was added 4-chloroaniline (0.432 g, 3.41 mmol) and triethylamine (0.400 mL, 2.84 mmol), respectively. The reaction mixture was stirred at room temperature for 1 h before it was washed with water (2×), brine (1×), dried over Na2SO4, and the solvent removed in vacuo. The crude material was purified by chromatography over silica, using an eluent of 2% (2 M NH3 in methanol) in chloroform, to afford the amide (0.758 g, 100%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.432 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods III

Procedure details

To a mixture of 2-chloronicotinic acid (4 g) and 4-chloroanaline (3.2 g) and DIEA (6 ml) in CH2Cl2 (200 ml) was added EDC (6 g) and HOBt (3.3 g). The reaction was stirred at RT overnight and washed with 2 N NaOH (100 ml), H2O (150 ml) and brine (100 ml). The organic layer was dried over Na2SO4 and evaporated to give (2-chloro(3-pyridyl))-N-(4-chlorophenyl)carboxamide.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
6 g
Type
reactant
Reaction Step Two
Name
Quantity
3.3 g
Type
reactant
Reaction Step Two

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